4-Bromo-1,1-dimethoxybutane

Catalog No.
S727941
CAS No.
24157-02-6
M.F
C6H13BrO2
M. Wt
197.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,1-dimethoxybutane

CAS Number

24157-02-6

Product Name

4-Bromo-1,1-dimethoxybutane

IUPAC Name

4-bromo-1,1-dimethoxybutane

Molecular Formula

C6H13BrO2

Molecular Weight

197.07 g/mol

InChI

InChI=1S/C6H13BrO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3

InChI Key

QPNPLSCMVPQSEZ-UHFFFAOYSA-N

SMILES

COC(CCCBr)OC

Canonical SMILES

COC(CCCBr)OC

4-Bromo-1,1-dimethoxybutane is an organic compound with the molecular formula C6_6H13_{13}BrO2_2. It is a brominated derivative of butane, characterized by the presence of two methoxy groups attached to the first carbon atom and a bromine atom at the fourth carbon position. This compound is notable for its reactivity, which makes it a valuable intermediate in various chemical synthesis processes. The compound is typically a colorless liquid and has a predicted density of 1.280 g/cm³, with a boiling point between 45-50°C at 1 Torr .

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH^-), alkoxide (RO^-), or amine (NH2_2^-) groups. For instance, treatment with sodium hydroxide can yield 1,1-dimethoxy-4-hydroxybutane.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. A strong base like potassium tert-butoxide can facilitate the formation of 1,1-dimethoxy-1-butene.
  • Oxidation Reactions: Although specific oxidation pathways are not detailed in the literature for this compound, similar brominated compounds can be oxidized to yield carbonyl compounds.

The synthesis of 4-Bromo-1,1-dimethoxybutane typically involves the bromination of 1,1-dimethoxybutane. Common methods include:

  • Bromination Reaction: This process often employs bromine (Br2_2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is conducted in inert solvents like carbon tetrachloride (CCl4_4) or dichloromethane (CH2_2Cl2_2) at temperatures ranging from 0 to 25°C .
  • Industrial Production: In industrial settings, continuous flow reactors may be used for enhanced control over reaction conditions and improved safety and efficiency. Automated systems are often employed to manage reagent addition and monitor reaction parameters.

4-Bromo-1,1-dimethoxybutane finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Medicinal Chemistry: The compound is utilized in developing pharmaceuticals and bioactive molecules.
  • Material Science: It is employed in preparing functional materials and polymers.
  • Chemical Biology: The compound aids in studying biochemical pathways and enzyme mechanisms.

Several compounds are structurally similar to 4-Bromo-1,1-dimethoxybutane. Here are some notable examples:

Compound NameStructure DescriptionReactivity Comparison
4-Chloro-1,1-dimethoxybutaneChlorine atom instead of bromineSimilar reactivity but different rates due to halogen properties
1,1-DimethoxybutaneLacks halogen substituentLess reactive compared to its brominated counterpart
4-Bromo-1-butanolContains a hydroxyl group instead of methoxy groupsDifferent reactivity profile due to functional group differences
4-Bromo-1,1-diethoxybutaneEthoxy groups instead of methoxy groupsSimilar reactivity but unique due to ethoxy influence

Uniqueness: The presence of both bromine and methoxy groups gives 4-Bromo-1,1-dimethoxybutane a unique balance of reactivity and stability. This versatility makes it an important compound for various synthetic applications in organic chemistry.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-BROMO-1,1-DIMETHOXYBUTANE

Dates

Modify: 2023-08-15

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